

In-depth Technical Guide: Mechanism of Action of PCA50941 on Calcium Channels

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Compound of Interest

Compound Name: **PCA50941**

Cat. No.: **B1662752**

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Disclaimer: Access to the full primary research article detailing the comprehensive quantitative data and specific experimental protocols for **PCA50941** is currently unavailable through our resources. The following guide is a synthesis of information derived from the abstract of the key publication: Morales, M. A., & Priego, J. (1993). PCA 50941, a novel Ca²⁺ channel agonist. General Pharmacology: The Vascular System, 24(6), 1337–1346. Consequently, this document provides a high-level overview and illustrative diagrams based on the known pharmacology of 1,4-dihydropyridine calcium channel modulators.

Executive Summary

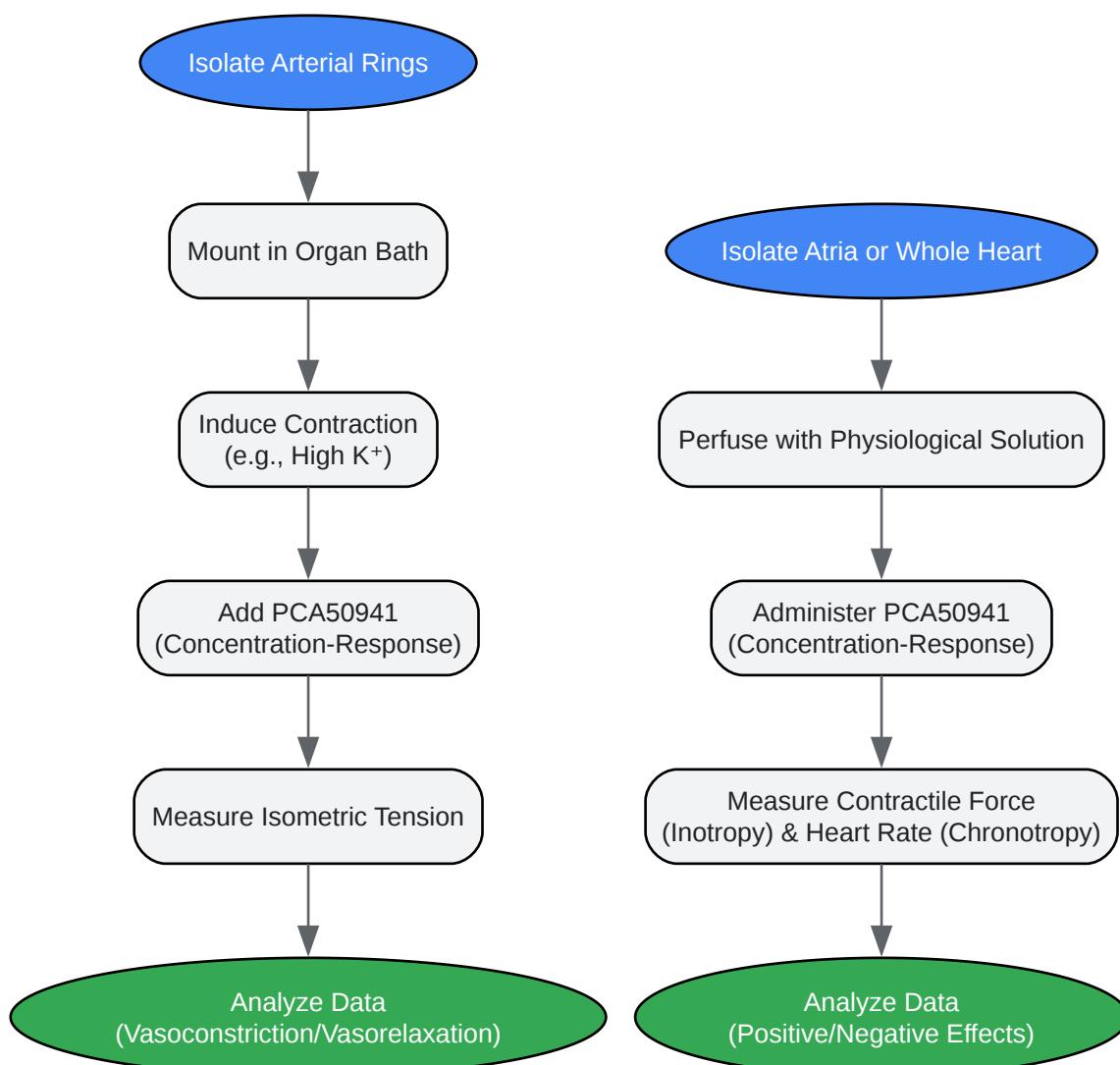
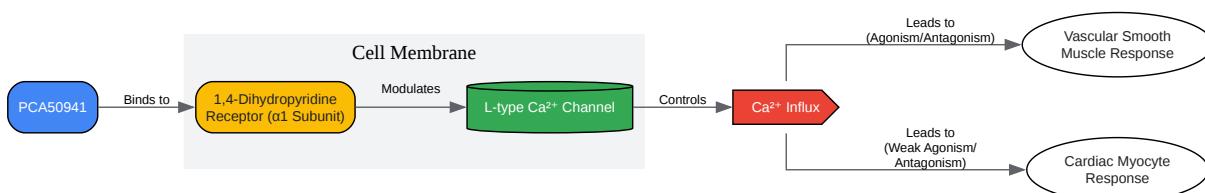
PCA50941 is a novel 1,4-dihydropyridine derivative that exhibits a complex mechanism of action on L-type calcium channels. Unlike typical dihydropyridines, which are primarily calcium channel antagonists, **PCA50941** displays a dual agonist and antagonist profile. This activity is tissue-dependent, with a pronounced selectivity for vascular smooth muscle over cardiac tissue. The compound acts on the 1,4-dihydropyridine receptors of the L-type calcium channels, modulating calcium ion influx and thereby influencing vascular tone and cardiac contractility. Its unique cardiovascular profile, characterized by a prolonged duration of action and tissue selectivity, distinguishes it from other calcium channel activators like Bay K 8644.

Molecular Mechanism of Action

PCA50941, as a 1,4-dihydropyridine, is understood to bind to the $\alpha 1$ subunit of the L-type voltage-gated calcium channel. The specific binding site for dihydropyridines is located on this pore-forming subunit. The dual agonist and antagonist effects of **PCA50941** suggest that its

binding can either stabilize the channel in an open state (agonist effect), promoting Ca^{2+} influx, or in a closed/inactivated state (antagonist effect), inhibiting Ca^{2+} influx. The observed tissue-specific effects indicate that the conformation of the L-type calcium channel or its local microenvironment may differ between vascular smooth muscle and cardiac myocytes, leading to the differential activity of **PCA50941**.

Signaling Pathway of PCA50941 on L-type Calcium Channels



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